molecular formula C8H13N4O7P B13841346 5-Aza-2'-deoxy Cytidine-15N4 5'-Monophosphate

5-Aza-2'-deoxy Cytidine-15N4 5'-Monophosphate

Cat. No.: B13841346
M. Wt: 312.16 g/mol
InChI Key: JQHZISUSXMJEPR-SSDNLDPUSA-N
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Description

5-Aza-2’-deoxy Cytidine-15N4 5’-Monophosphate is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 5-Aza-2’-deoxycytidine, which is known for its role in inhibiting DNA methylation. The compound has a molecular formula of C8H13^15N4O7P and a molecular weight of 312.159 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aza-2’-deoxy Cytidine-15N4 5’-Monophosphate involves the incorporation of nitrogen-15 isotopes into the cytidine structure. The synthetic route typically starts with the preparation of 5-Aza-2’-deoxycytidine, followed by phosphorylation to obtain the monophosphate form. The reaction conditions often involve the use of phosphorylating agents and specific catalysts to ensure the incorporation of the nitrogen-15 isotopes .

Industrial Production Methods

Industrial production of 5-Aza-2’-deoxy Cytidine-15N4 5’-Monophosphate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is produced in specialized facilities equipped to handle stable isotopes and ensure compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-Aza-2’-deoxy Cytidine-15N4 5’-Monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cytidine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

5-Aza-2’-deoxy Cytidine-15N4 5’-Monophosphate is widely used in scientific research, including:

Mechanism of Action

The primary mechanism of action of 5-Aza-2’-deoxy Cytidine-15N4 5’-Monophosphate involves the inhibition of DNA methylation. The compound is incorporated into DNA, where it traps DNA methyltransferases, leading to the depletion of these enzymes and subsequent hypomethylation of DNA. This hypomethylation can reactivate tumor suppressor genes that were silenced by aberrant DNA methylation, making it a valuable tool in cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aza-2’-deoxy Cytidine-15N4 5’-Monophosphate is unique due to its stable isotope labeling with nitrogen-15, which allows for precise tracking and analysis in various research applications. This isotopic labeling distinguishes it from other similar compounds and enhances its utility in scientific studies .

Properties

Molecular Formula

C8H13N4O7P

Molecular Weight

312.16 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-(15N)azanyl-2-oxo-(1,3,5-15N3)1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C8H13N4O7P/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(19-6)2-18-20(15,16)17/h3-6,13H,1-2H2,(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1/i9+1,10+1,11+1,12+1

InChI Key

JQHZISUSXMJEPR-SSDNLDPUSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1[15N]2C=[15N]C(=[15N]C2=O)[15NH2])COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)O)O

Origin of Product

United States

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